3-(2-Fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one
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Overview
Description
3-(2-Fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one is a chemical compound with potential applications in scientific research. It is a synthetic compound that belongs to the class of diazepanes and has been developed as a potential tool for studying the central nervous system (CNS) and related disorders.
Scientific Research Applications
3-(2-Fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and sedative effects in animal models, making it a potential tool for studying anxiety and sleep disorders. It has also been found to modulate the activity of GABAA receptors, which are involved in the regulation of neurotransmission in the 3-(2-Fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one. This makes it a potential tool for studying the mechanisms underlying 3-(2-Fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one disorders such as epilepsy and schizophrenia.
Mechanism Of Action
The mechanism of action of 3-(2-Fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one involves the modulation of GABAA receptors. It binds to the receptor site and enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects. It has also been shown to have anticonvulsant effects, which may be related to its ability to modulate GABAA receptor activity.
Biochemical And Physiological Effects
3-(2-Fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been found to modulate the activity of GABAA receptors, which are involved in the regulation of neurotransmission in the 3-(2-Fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one. It has been suggested that the compound may have potential therapeutic applications in the treatment of anxiety, sleep disorders, and 3-(2-Fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one disorders such as epilepsy and schizophrenia.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-(2-Fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one in lab experiments is its ability to modulate GABAA receptor activity. This makes it a potential tool for studying the mechanisms underlying 3-(2-Fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one disorders. However, one of the limitations is that the compound has not been extensively studied in humans, and its safety and efficacy in humans are not yet known. Therefore, caution should be exercised when using the compound in lab experiments.
Future Directions
There are several future directions for the study of 3-(2-Fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one. One direction is to further investigate its potential therapeutic applications in the treatment of anxiety, sleep disorders, and 3-(2-Fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one disorders such as epilepsy and schizophrenia. Another direction is to study the compound's safety and efficacy in humans, which would be necessary for its eventual clinical use. Finally, further research is needed to fully understand the mechanisms underlying its effects on GABAA receptors and its potential as a tool for studying the 3-(2-Fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one.
Synthesis Methods
The synthesis of 3-(2-Fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one involves the reaction of 2-fluorobenzaldehyde with 4-(thian-4-yl)-1,4-diaminobutane in the presence of acetic anhydride and triethylamine. The resulting product is then treated with propionyl chloride to yield the final product. The synthesis method has been optimized to achieve high yield and purity of the compound.
properties
IUPAC Name |
3-(2-fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2OS/c20-18-5-2-1-4-16(18)6-7-19(23)22-11-3-10-21(12-13-22)17-8-14-24-15-9-17/h1-2,4-5,17H,3,6-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCSYCVIOQLPQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CCC2=CC=CC=C2F)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one |
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